{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine
CAS No.: 958863-69-9
Cat. No.: VC2910373
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine - 958863-69-9](/images/structure/VC2910373.png)
Specification
CAS No. | 958863-69-9 |
---|---|
Molecular Formula | C9H11F2NO |
Molecular Weight | 187.19 g/mol |
IUPAC Name | 1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine |
Standard InChI | InChI=1S/C9H11F2NO/c1-12-6-7-3-2-4-8(5-7)13-9(10)11/h2-5,9,12H,6H2,1H3 |
Standard InChI Key | YIPIEQYTUDZLEY-UHFFFAOYSA-N |
SMILES | CNCC1=CC(=CC=C1)OC(F)F |
Canonical SMILES | CNCC1=CC(=CC=C1)OC(F)F |
Introduction
Chemical Identity and Structure
{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine is identified by CAS number 958863-69-9 and has a molecular formula of C9H11F2NO. The compound has a molecular weight of 187.19 g/mol and is also known by its IUPAC name 1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine . Its structure features three key components: a phenyl ring substituted at the 3-position with a difluoromethoxy group (OCHF2), and a methylaminomethyl group attached to the phenyl ring.
The compound exists in both free base form and as a hydrochloride salt. The hydrochloride salt version (CAS No. 2193066-57-6) has a molecular formula of C9H12ClF2NO and a higher molecular weight of 223.65 g/mol due to the addition of HCl.
Structural Identifiers
The compound can be represented using various chemical identifiers as detailed in the following table:
Identifier Type | Value |
---|---|
Molecular Formula | C9H11F2NO |
IUPAC Name | 1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine |
CAS Number | 958863-69-9 |
Standard InChI | InChI=1S/C9H11F2NO/c1-12-6-7-3-2-4-8(5-7)13-9(10)11/h2-5,9,12H,6H2,1H3 |
SMILES | CNCC1=CC(=CC=C1)OC(F)F |
Molecular Weight | 187.19 g/mol |
For the hydrochloride salt form:
Identifier Type | Value |
---|---|
Molecular Formula | C9H12ClF2NO |
IUPAC Name | 1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride |
CAS Number | 2193066-57-6 |
Standard InChI | InChI=1S/C9H11F2NO.ClH/c1-12-6-7-3-2-4-8(5-7)13-9(10)11;/h2-5,9,12H,6H2,1H3;1H |
SMILES | CNCC1=CC(=CC=C1)OC(F)F.Cl |
Molecular Weight | 223.65 g/mol |
Physical and Chemical Properties
{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine possesses several notable physical and chemical properties that influence its behavior in various applications. The compound features a difluoromethoxy group that significantly enhances its lipophilicity compared to similarly structured compounds. This property is particularly important for pharmaceutical applications as it can improve membrane permeability and bioavailability.
The difluoromethoxy group also contributes to the compound's metabolic stability, potentially extending its half-life in biological systems. The presence of fluorine atoms creates a strong electron-withdrawing effect that influences the electronic properties of the aromatic ring, affecting both reactivity and binding interactions with biological targets.
Synthesis Methods
The synthesis of {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine typically involves multiple steps to construct the specific structural features of the molecule. While specific synthesis routes can vary depending on the desired yield and purity, the general approach involves:
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Formation of the difluoromethoxy group and its attachment to the phenyl ring
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Introduction of the methylamine moiety
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine, providing context for understanding its unique properties. The following table presents a comparison between this compound and structurally related substances:
Compound | Key Structural Difference | Notable Properties |
---|---|---|
3-Methoxybenzylamine | Contains methoxy group instead of difluoromethoxy | Lower lipophilicity, different metabolic profile |
4-Difluorobenzylamine | Difluoro substitution directly on the ring instead of difluoromethoxy group | Different electronic effects, altered binding profile |
{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride | Addition of HCl salt | Improved water solubility, different crystalline properties |
N-[3-(difluoromethoxy)phenyl]-2-methyloxan-4-amine | Contains oxane ring structure | Different conformational properties and potential binding modes |
The presence of the difluoromethoxy group in {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine distinguishes it from these similar compounds by potentially enhancing lipophilicity and metabolic stability, which may lead to improved bioavailability and reduced toxicity.
Research and Development Applications
{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine serves multiple purposes in research settings:
Chemical Research
The compound is valuable for studying:
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Structure-activity relationships in fluorinated compounds
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Effects of difluoromethoxy groups on molecular properties
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Reaction methodologies involving fluorinated substituents
Pharmaceutical Research
In drug discovery, the compound may serve as:
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A building block for constructing larger molecules with therapeutic potential
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A chemical probe for investigating biological pathways
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A structural model for understanding pharmacokinetic effects of fluorination
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